Diisovaleryl tert-butalone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diisovaleryl tert-butalone (DIVTB) is a chemical compound that belongs to the class of tert-butyl ketones. It is widely used in scientific research as a reagent in organic synthesis and as a probe for studying various biochemical and physiological processes. In

Mechanism Of Action

Diisovaleryl tert-butalone is a competitive inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents the substrate, acetylcholine, from binding. This results in a decrease in the activity of acetylcholinesterase, which can have a range of physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of Diisovaleryl tert-butalone are primarily related to its inhibition of acetylcholinesterase. Acetylcholine is an important neurotransmitter that is involved in a range of physiological processes, including muscle contraction, heart rate regulation, and memory formation. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have both beneficial and harmful effects. For example, inhibition of acetylcholinesterase is the basis for the treatment of Alzheimer's disease, but can also lead to toxicity in certain situations.

Advantages And Limitations For Lab Experiments

One advantage of using Diisovaleryl tert-butalone in lab experiments is its versatility. It can be used in a range of applications, from organic synthesis to enzyme assays. Additionally, Diisovaleryl tert-butalone is relatively easy to synthesize and is readily available from chemical suppliers.

One limitation of using Diisovaleryl tert-butalone is its potential toxicity. As an acetylcholinesterase inhibitor, it can lead to harmful effects if not handled properly. Additionally, Diisovaleryl tert-butalone can be expensive, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving Diisovaleryl tert-butalone. One area of interest is the development of new synthetic methods for producing Diisovaleryl tert-butalone and related compounds. Additionally, there is ongoing research into the use of Diisovaleryl tert-butalone as a tool for studying the function of acetylcholinesterase and related enzymes. Finally, there is interest in exploring the potential therapeutic applications of Diisovaleryl tert-butalone in treating diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

Diisovaleryl tert-butalone can be synthesized by reacting isovaleryl chloride with tert-butyl lithium in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction, followed by an elimination reaction to yield Diisovaleryl tert-butalone. The synthesis method is relatively straightforward and can be carried out in a standard laboratory setting.

Scientific Research Applications

Diisovaleryl tert-butalone is a versatile reagent that can be used in a wide range of scientific research applications. It is commonly used as a building block in organic synthesis to create more complex molecules. For example, Diisovaleryl tert-butalone can be used to synthesize chiral molecules, which are important in the pharmaceutical industry. Additionally, Diisovaleryl tert-butalone can be used as a probe to study the function of various enzymes and proteins. It has been used to study the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.

properties

CAS RN |

152504-55-7 |

|---|---|

Product Name |

Diisovaleryl tert-butalone |

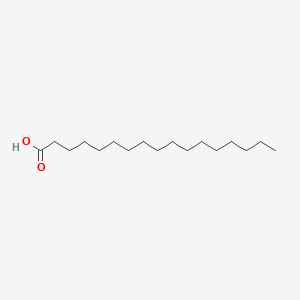

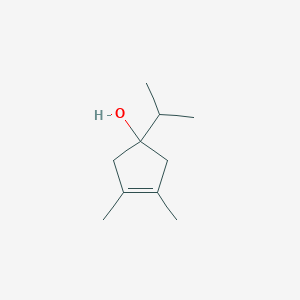

Molecular Formula |

C22H33NO5 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate |

InChI |

InChI=1S/C22H33NO5/c1-14(2)8-20(25)27-17-10-16(19(24)13-23-22(5,6)7)11-18(12-17)28-21(26)9-15(3)4/h10-12,14-15,23H,8-9,13H2,1-7H3 |

InChI Key |

AGAFCHCRTOREFD-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |

synonyms |

diisovaleryl tert-butalone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

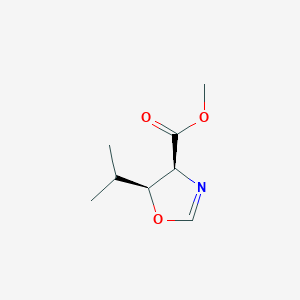

![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)